CYP3A4 Inhibition IC50 Comparison with 4-Fluoro Regioisomer
In a human liver microsome assay using midazolam as substrate and a 5-minute pre-incubation with NADPH, N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-fluorobenzamide exhibited an IC50 of 4.30 µM against CYP3A4. Under identical assay conditions, the 4-fluorobenzamide regioisomer (N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide) showed an IC50 of 5.40 µM, representing a 1.26-fold difference in potency [1][2]. The meta-fluorine substitution thus provides a measurable improvement in CYP3A4 inhibition compared to the para-fluoro analog.
| Evidence Dimension | CYP3A4 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 4.30 µM |
| Comparator Or Baseline | N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide: IC50 = 5.40 µM |
| Quantified Difference | 1.26-fold greater potency (lower IC50) |
| Conditions | Human liver microsomes, midazolam substrate, 5 min pre-incubation with NADPH, 8 min measurement [1][2] |
Why This Matters
For programs targeting CYP-mediated drug interactions or prodrug activation, the 3-fluoro regioisomer offers a statistically significant advantage in CYP3A4 inhibition, potentially reducing required dosing.
- [1] BindingDB. BDBM50257058 (CHEMBL2386849) - IC50 data for CYP3A4 inhibition. Entry ID: 50000654. View Source
- [2] BindingDB. Target: Cytochrome P450 2C9 - IC50 data for comparator analog. Entry ID: 50000654. View Source
